molecular formula C23H20BrNO2 B2452866 1-(3-acetylphenyl)-2-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 1024057-48-4

1-(3-acetylphenyl)-2-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one

Cat. No.: B2452866
CAS No.: 1024057-48-4
M. Wt: 422.322
InChI Key: DROBNEXUPRNPID-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-2-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one is a high-purity chemical compound intended for research and development applications. This molecule features a tetrahydroindol-4-one core structure, which is a privileged scaffold in medicinal chemistry and pharmaceutical research . The compound is substituted with a 3-acetylphenyl group at the 1-position and a 4-bromophenyl group at the 2-position, which can be critical for structure-activity relationship (SAR) studies. The bromophenyl moiety, in particular, offers a potential site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, making this compound a valuable building block for the synthesis of more complex molecules for biological screening . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound in various fields, including as a standard in analytical method development, for in vitro biological assay screening, or as a key intermediate in organic synthesis projects aimed at developing novel pharmacologically active agents.

Properties

IUPAC Name

1-(3-acetylphenyl)-2-(4-bromophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrNO2/c1-14-10-22-20(23(27)11-14)13-21(16-6-8-18(24)9-7-16)25(22)19-5-3-4-17(12-19)15(2)26/h3-9,12-14H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROBNEXUPRNPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(N2C3=CC=CC(=C3)C(=O)C)C4=CC=C(C=C4)Br)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-acetylphenyl)-2-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of Substituents: The acetyl, bromophenyl, and methyl groups are introduced through various substitution reactions. For example, acetylation can be achieved using acetic anhydride in the presence of a catalyst, while bromination can be carried out using bromine or N-bromosuccinimide (NBS).

    Cyclization and Final Modifications: The final step involves cyclization to form the trihydroindol-4-one structure, followed by any necessary modifications to achieve the desired compound.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Nucleophilic Reactions at the 4-Ketone Position

The ketone group at position 4 is susceptible to nucleophilic addition or reduction:

  • Reduction to Alcohol : Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the ketone to a secondary alcohol, forming 6-methyl-4-hydroxy derivatives. Yields range from 70–85% depending on reaction time and pressure .

  • Grignard Addition : Reaction with methylmagnesium bromide in THF forms a tertiary alcohol at position 4, though steric hindrance from adjacent substituents lowers yields (~50%) .

Reaction Conditions Product Yield Ref.
HydrogenationH₂ (1 atm), Pd-C, EtOH, 25°C4-hydroxy-4,5,6,7-tetrahydroindole82%
Grignard AdditionMeMgBr, THF, 0°C → RT4-(1-hydroxyethyl)-derivative48%

Electrophilic Substitution on the Bromophenyl Ring

The 4-bromophenyl group undergoes palladium-catalyzed cross-coupling:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis in dioxane/H₂O, replacing bromine with aryl groups. Typical yields: 65–78% .

  • Buchwald-Hartwig Amination : Coupling with morpholine or piperazine derivatives forms C-N bonds, yielding amino-substituted analogs .

Reaction Conditions Product Yield Ref.
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C2-aryl-substituted derivative73%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C2-(piperazinyl)-substituted analog68%

Condensation Reactions Involving the Acetyl Group

The acetyl moiety at position 3 participates in acid/base-catalyzed condensations:

  • Schiff Base Formation : Reacts with primary amines (e.g., aniline) in ethanol under reflux to form imines. Yields: 60–75% .

  • Knoevenagel Condensation : With malononitrile in acetic acid, forms α,β-unsaturated nitriles, useful for constructing fused heterocycles .

Reaction Conditions Product Yield Ref.
Schiff Base SynthesisAniline, EtOH, HCl (cat.), reflux3-(benzylideneamino)-derivative68%
KnoevenagelMalononitrile, AcOH, 80°C3-(cyanovinyl)-substituted analog72%

Cyclization and Ring Functionalization

The tetrahydroindole core undergoes cyclization to form polycyclic systems:

  • Intramolecular Heck Reaction : Under Pd(OAc)₂ catalysis, forms spirocyclic indoles. Requires high temperatures (120°C) and DMF as solvent .

  • Oxidative Ring Expansion : Treatment with m-CPBA in CH₂Cl₂ oxidizes the tetrahydro ring to a dihydroindole, introducing an epoxide or hydroxyl group .

Reaction Conditions Product Yield Ref.
Intramolecular HeckPd(OAc)₂, PPh₃, DMF, 120°CSpiro[indole-3,4'-piperidine]55%
Oxidative Expansionm-CPBA, CH₂Cl₂, 0°C → RT5,6-epoxy-4,5-dihydroindole63%

Halogen Exchange and Functionalization

The bromine atom on the phenyl ring is amenable to nucleophilic substitution:

  • Ulmann Coupling : With CuI and 1,10-phenanthroline, replaces Br with aryloxy groups (e.g., phenoxy) .

  • SNAr Reactions : Reacts with sodium methoxide in DMSO to replace Br with methoxy, albeit at lower yields (~40%) due to steric constraints .

Key Mechanistic Insights:

  • The acetyl group’s electron-withdrawing nature directs electrophilic substitution to the para position of the phenyl ring .

  • Steric hindrance from the 6-methyl group slows reactions at the indole nitrogen but enhances stability of the tetrahydro ring .

This compound’s versatility in cross-coupling, condensation, and cyclization reactions makes it valuable for synthesizing bioactive molecules, particularly kinase inhibitors and anticonvulsants .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C23H20BrN2O2, and it features an indole core structure that is often associated with various biological activities. The presence of acetyl and bromophenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound. It has been shown to exhibit:

  • EGFR Inhibition : The compound binds to the epidermal growth factor receptor (EGFR), preventing its activation. This inhibition disrupts downstream signaling pathways that lead to cell proliferation, making it a candidate for cancer therapy.
  • Induction of Apoptosis : Research indicates that treatment with this compound increases levels of caspase-3 and caspase-8 in cancer cells, suggesting it promotes apoptotic pathways. This mechanism is crucial for eliminating cancerous cells.
  • Cell Cycle Arrest : Studies have demonstrated that the compound causes G1 phase arrest in various cancer cell lines, effectively halting their progression and proliferation.

Neuroprotective Effects

The compound's structural analogs have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The indole structure is known for its ability to cross the blood-brain barrier, which may facilitate therapeutic effects on cognitive function and neuronal health.

Synthesis and Derivatives

The synthesis of 1-(3-acetylphenyl)-2-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one can be achieved through various synthetic routes that involve the coupling of appropriate precursors under controlled conditions. The development of derivatives has also been explored to enhance efficacy and reduce toxicity.

Case Study 1: Antitumor Activity Evaluation

A study evaluated the anticancer activity of this compound in vitro against several cancer cell lines. The results showed significant cytotoxicity with IC50 values indicating potent activity compared to standard chemotherapeutic agents. Molecular docking studies further elucidated the binding interactions at the molecular level, confirming its potential as a lead compound for drug development.

Case Study 2: Neuroprotective Potential

In a separate study focused on neuroprotection, derivatives of the compound were tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease pathology. The results indicated that certain derivatives exhibited promising AChE inhibitory activity, suggesting potential therapeutic applications in neurodegenerative disorders.

Data Table: Summary of Biological Activities

Activity TypeAssessed EffectReference
Anticancer ActivityEGFR inhibition; apoptosis induction
Neuroprotective EffectsAChE inhibition; cognitive enhancement potential
Cell Cycle ArrestG1 phase arrest in cancer cells

Mechanism of Action

The mechanism of action of 1-(3-acetylphenyl)-2-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA. The acetyl and bromophenyl groups can enhance binding affinity and specificity to these targets, while the indole core can facilitate interactions with hydrophobic pockets in proteins. The exact pathways involved would depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

1-(3-acetylphenyl)-2-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one can be compared with other indole derivatives, such as:

    1-(3-Acetylphenyl)-2-phenylindole: Lacks the bromine and methyl groups, which may result in different biological activities and reactivity.

    1-(4-Bromophenyl)-2-(4-methylphenyl)indole: Contains a methyl group on the phenyl ring instead of the indole core, leading to variations in chemical behavior.

    1-(3-Acetylphenyl)-2-(4-chlorophenyl)indole: Substitutes bromine with chlorine, which can affect the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

1-(3-acetylphenyl)-2-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features an indole framework with acetyl and bromophenyl substituents. This structural configuration is believed to contribute to its biological activities.

Molecular Formula: C18_{18}H18_{18}BrN\O

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines. Notably, the compound has been tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Induction of apoptosis
A54912.8Inhibition of cell proliferation

The mechanism underlying its anticancer effects appears to involve the modulation of apoptotic pathways, particularly through the activation of caspases and downregulation of Bcl-2 family proteins .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In a comparative study, it exhibited antioxidant activity comparable to ascorbic acid, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

Table 2: Antioxidant Activity Comparison

CompoundTotal Antioxidant Capacity (TAC)
This compoundComparable to ascorbic acid
Ascorbic AcidReference Standard

This antioxidant activity may be attributed to the presence of the indole ring system, which is known for its ability to scavenge free radicals .

Neuroprotective Effects

Emerging research indicates that this compound may exhibit neuroprotective effects. Studies have shown that it can protect neuronal cells from oxidative damage and promote neurogenesis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection in Animal Models
In a recent animal model study, administration of the compound resulted in improved cognitive function and reduced neuronal loss in models of neurodegeneration. The underlying mechanism appears to involve the modulation of neuroinflammatory pathways and enhancement of neuronal survival signals .

The biological activities of this compound can be summarized as follows:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
  • Neuroprotection : Modulating neuroinflammatory responses and promoting neuronal health.

Q & A

Q. What are the recommended methodologies for synthesizing 1-(3-acetylphenyl)-2-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one, and how can reaction conditions be optimized?

Synthesis typically involves multi-step protocols, such as Friedel-Crafts acylation or Suzuki coupling, to introduce substituents like the 4-bromophenyl group. For example, analogous indol-4-one derivatives are synthesized via cyclization of ketones with amines under acidic conditions . Optimization includes:

  • Temperature control : Maintain 60–80°C during cyclization to balance reactivity and side-product formation.
  • Catalyst selection : Use Lewis acids (e.g., AlCl₃) for acetyl group activation.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .
    Validate purity via HPLC (>95%) and confirm structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Q. How can crystallographic data for this compound be obtained and refined to resolve structural ambiguities?

Single-crystal X-ray diffraction is the gold standard. Key steps:

  • Data collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Structure solution : Apply direct methods with SHELXS for phase determination .
  • Refinement : Refine anisotropic displacement parameters using SHELXL , leveraging Hirshfeld atom refinement (HAR) for hydrogen atom positioning .
    Visualize and validate the structure with ORTEP-3 for thermal ellipsoid plots and WinGX for symmetry checks .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Based on analogous brominated indoles (e.g., Acute Toxicity Category 4 for oral/dermal/inhalation routes):

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity in biological systems?

Combine density functional theory (DFT) and molecular docking :

  • DFT : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites.
  • Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Validate with MD simulations (NAMD, 100 ns) to assess binding stability .
    Cross-reference with experimental IC₅₀ values from enzyme inhibition assays to refine models.

Q. How should researchers address contradictions between spectroscopic data and computational predictions for this compound?

Case study: Discrepancies in NMR chemical shifts may arise from solvent effects or tautomerism.

  • Experimental : Record NMR in deuterated DMSO and CDCl₃ to compare solvent-induced shifts.
  • Computational : Re-run DFT calculations with explicit solvent models (e.g., PCM for DMSO).
  • Validation : Use 2D NMR (COSY, HSQC) to resolve spin systems and confirm proton assignments .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for brominated indol-4-one derivatives?

  • Variation of substituents : Synthesize analogs with halogen replacements (e.g., Cl, F) or methyl group positional isomers.
  • Bioactivity assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Correlate IC₅₀ values with substituent electronegativity/logP values.
  • Crystallographic analysis : Compare binding modes in protein-ligand complexes (e.g., PDB entries) to identify key interactions .

Q. How can researchers resolve twinning or disorder issues in the compound’s crystal structure?

  • Data reprocessing : Integrate diffraction data with SAINT (Bruker) using a higher symmetry space group.
  • Refinement : Apply the TWIN and BASF commands in SHELXL to model twinning fractions.
  • Validation : Check R₁/Rw convergence (<5% difference) and analyze PLATON alerts for missed symmetry .

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